N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a nitrobenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a methoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired methoxyphenyl-substituted imidazo[1,2-a]pyridine.
Nitration of the benzamide: The final step involves the nitration of the benzamide moiety using a nitrating agent, such as nitric acid, to introduce the nitro group at the desired position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also contains an imidazo[1,2-a]pyridine core and has been studied for its selective COX-2 inhibitory activity.
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-11-12-25-19(13-14)23-20(15-5-9-18(30-2)10-6-15)21(25)24-22(27)16-3-7-17(8-4-16)26(28)29/h3-13H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUFKDFYQJJKLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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